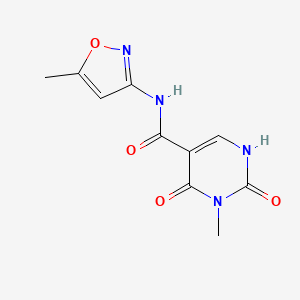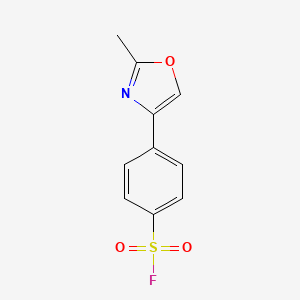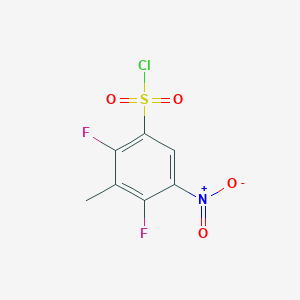
2,4-Difluoro-3-methyl-5-nitrobenzenesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Difluoro-3-methyl-5-nitrobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H4ClF2NO4S. It is known for its unique chemical structure, which includes two fluorine atoms, a methyl group, a nitro group, and a sulfonyl chloride group attached to a benzene ring. This compound has gained significant attention in various fields of research due to its potential biological activities and applications in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-methyl-5-nitrobenzenesulfonyl chloride typically involves multiple steps. One common method includes the following steps:
Sulfonation: The starting material, such as o-dichlorobenzene, undergoes sulfonation to produce 3,4-dichlorobenzenesulfonyl chloride.
Nitration: The sulfonyl chloride compound is then nitrated to form 3,4-dichloro-5-nitrobenzenesulfonyl chloride.
Esterification: The nitro compound is esterified to generate 3,4-dichloro-5-nitrobenzenesulfonic acid methyl ester.
Fluorination: The chlorine groups are replaced with fluorine atoms to produce 3,4-difluoro-5-nitrobenzenesulfonic acid methyl ester.
Hydrolysis: The ester is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, minimizing by-products, and ensuring safety and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
化学反应分析
Types of Reactions
2,4-Difluoro-3-methyl-5-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols, often in the presence of a base such as triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Sulfonamides: Formed from substitution reactions with amines.
Sulfonates: Formed from substitution reactions with alcohols.
Amines: Formed from the reduction of the nitro group.
Carboxylic Acids: Formed from the oxidation of the methyl group.
科学研究应用
2,4-Difluoro-3-methyl-5-nitrobenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.
作用机制
The mechanism of action of 2,4-Difluoro-3-methyl-5-nitrobenzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate linkages with proteins, enzymes, or other biological molecules. This reactivity makes it useful for modifying biomolecules and studying their functions .
相似化合物的比较
Similar Compounds
2,4-Difluoro-3-methylbenzenesulfonyl chloride: Lacks the nitro group, making it less reactive in certain reactions.
3,4-Difluoro-5-nitrobenzenesulfonyl chloride: Similar structure but different substitution pattern on the benzene ring.
2,4-Dinitrobenzenesulfonyl chloride: Contains two nitro groups, leading to different reactivity and applications.
Uniqueness
2,4-Difluoro-3-methyl-5-nitrobenzenesulfonyl chloride is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The presence of both fluorine and nitro groups enhances its potential for various chemical transformations and biological activities .
属性
IUPAC Name |
2,4-difluoro-3-methyl-5-nitrobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO4S/c1-3-6(9)4(11(12)13)2-5(7(3)10)16(8,14)15/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSUCWXQHUZXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)S(=O)(=O)Cl)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone](/img/structure/B2916801.png)
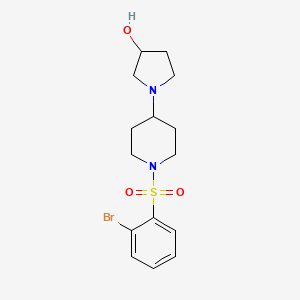
![N-(4-butylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2916804.png)
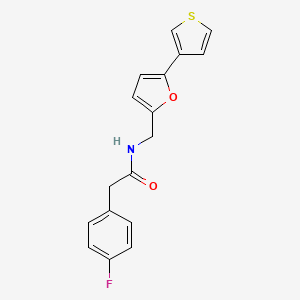
![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2916807.png)
![2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(2-methylpropyl)acetamide](/img/structure/B2916809.png)
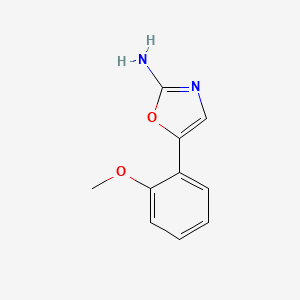
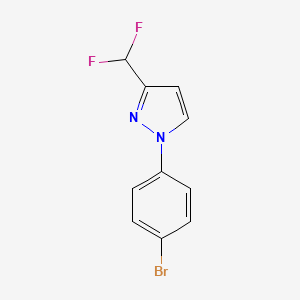

![Ethyl (Z)-2-cyano-3-[4-(2,5-dioxopyrrol-1-yl)phenyl]prop-2-enoate](/img/structure/B2916815.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2916820.png)
